molecular formula C9H7BrClF3O B8169211 1-(2-Bromoethoxy)-2-chloro-4-(trifluoromethyl)benzene

1-(2-Bromoethoxy)-2-chloro-4-(trifluoromethyl)benzene

Cat. No.: B8169211
M. Wt: 303.50 g/mol
InChI Key: APERIILPLYEQEV-UHFFFAOYSA-N
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Description

1-(2-Bromoethoxy)-2-chloro-4-(trifluoromethyl)benzene is an organic compound characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a benzene ring

Preparation Methods

The synthesis of 1-(2-Bromoethoxy)-2-chloro-4-(trifluoromethyl)benzene typically involves multiple steps:

    Chlorination: The chlorination of the benzene ring can be performed using chlorine gas or other chlorinating agents like sulfuryl chloride.

Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure efficiency.

Chemical Reactions Analysis

1-(2-Bromoethoxy)-2-chloro-4-(trifluoromethyl)benzene can undergo various chemical reactions:

    Substitution Reactions: The bromine and chlorine atoms can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The ethoxy group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove halogen atoms or to convert the ethoxy group to an alcohol using reducing agents like lithium aluminum hydride.

Common reagents and conditions used in these reactions include:

    Nucleophilic Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Bromoethoxy)-2-chloro-4-(trifluoromethyl)benzene has several scientific research applications:

    Synthetic Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly those containing halogen and trifluoromethyl groups.

    Materials Science: The compound can be used in the development of new materials with unique electronic or optical properties.

    Pharmaceutical Research: It may be explored for its potential biological activity and as a building block for drug development.

Mechanism of Action

The mechanism by which 1-(2-Bromoethoxy)-2-chloro-4-(trifluoromethyl)benzene exerts its effects depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine or chlorine atoms are replaced by nucleophiles, leading to the formation of new chemical bonds. The trifluoromethyl group can influence the reactivity and stability of the compound due to its strong electron-withdrawing nature.

Comparison with Similar Compounds

1-(2-Bromoethoxy)-2-chloro-4-(trifluoromethyl)benzene can be compared with similar compounds such as:

    1-(2-Bromoethoxy)-2-(trifluoromethyl)benzene: Lacks the chlorine atom, which may affect its reactivity and applications.

    1-(2-Bromoethoxy)-4-(trifluoromethyl)benzene: The position of the trifluoromethyl group is different, which can influence the compound’s chemical properties.

    1-(2-Bromoethoxy)-2-chloro-4-methylbenzene: The trifluoromethyl group is replaced by a methyl group, altering its electronic properties and reactivity.

Properties

IUPAC Name

1-(2-bromoethoxy)-2-chloro-4-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrClF3O/c10-3-4-15-8-2-1-6(5-7(8)11)9(12,13)14/h1-2,5H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APERIILPLYEQEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)Cl)OCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrClF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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